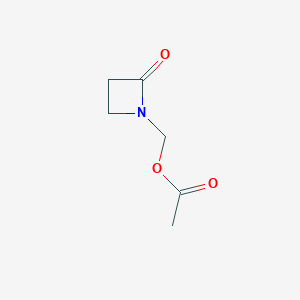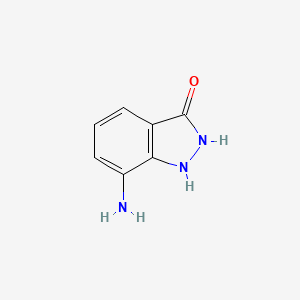
7-Amino-1H-indazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, often using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Halogenated or alkylated indazole derivatives.
Aplicaciones Científicas De Investigación
7-Amino-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Amino-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects like inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
1H-indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
5-nitro-1H-indazole: Contains a nitro group instead of an amino group.
3-methyl-1H-indazole: Substituted with a methyl group at the third position.
Uniqueness: 7-Amino-1H-indazol-3(2H)-one is unique due to its amino group at the seventh position, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, making the compound versatile for synthetic and medicinal applications.
Propiedades
Número CAS |
89792-10-9 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7-amino-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H7N3O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,8H2,(H2,9,10,11) |
Clave InChI |
CRZHJYBTIUPDSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


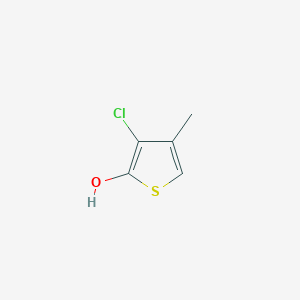
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
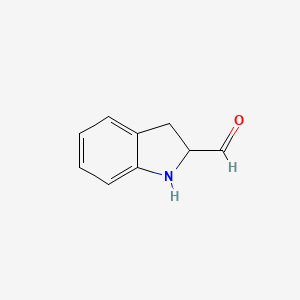
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
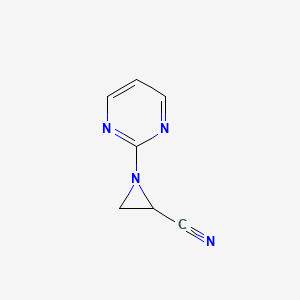
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
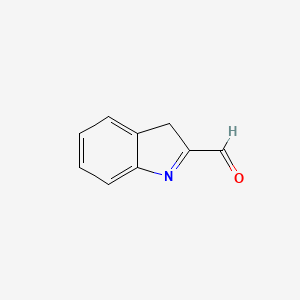

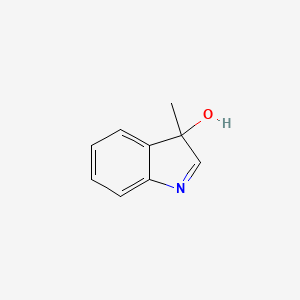
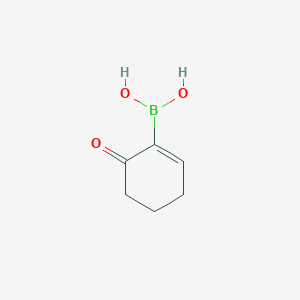

![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)

